molecular formula C12H12N2O B13869488 4-(2-Methylpyridin-3-yl)oxyaniline

4-(2-Methylpyridin-3-yl)oxyaniline

Cat. No.: B13869488
M. Wt: 200.24 g/mol
InChI Key: CJRCZDVVZJALID-UHFFFAOYSA-N
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Description

4-(2-Methylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)oxyaniline typically involves the coupling of 2-methylpyridin-3-amine with an appropriate aniline derivative. One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of arylboronic acids and bases such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize packed columns with catalysts such as Raney nickel and solvents like 1-propanol . This approach offers advantages in terms of shorter reaction times, increased safety, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpyridin-3-yl)oxyaniline is unique due to the presence of both a methyl group and an aniline group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(2-methylpyridin-3-yl)oxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3

InChI Key

CJRCZDVVZJALID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=CC=C(C=C2)N

Origin of Product

United States

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